molecular formula C14H14N2OS B1443663 4-ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine CAS No. 1350988-95-2

4-ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1443663
CAS No.: 1350988-95-2
M. Wt: 258.34 g/mol
InChI Key: KXYBBFYADZSZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by an ethyl substituent at the 4-position of the benzothiazole ring and a 2-furylmethyl group attached to the amine nitrogen.

For example, 6-methoxy-1,3-benzothiazol-2-amine derivatives are synthesized using alkyl bromides and substituted phenols in acetone , and similar N-alkylation reactions with furylmethyl groups have been reported .

Properties

IUPAC Name

4-ethyl-N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-2-10-5-3-7-12-13(10)16-14(18-12)15-9-11-6-4-8-17-11/h3-8H,2,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYBBFYADZSZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Furylmethyl Group: The furylmethyl group can be attached through a nucleophilic substitution reaction using 2-furylmethyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzothiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including 4-ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine, in cancer treatment. Benzothiazole derivatives are known for their ability to inhibit tumor cell proliferation and induce apoptosis. Research indicates that modifications to the benzothiazole structure can enhance antitumor efficacy against various cancer cell lines, including skin squamous cell carcinoma .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives have demonstrated activity against a range of pathogenic microorganisms. The introduction of functional groups such as the furan moiety in this compound may enhance its interaction with microbial targets, potentially leading to improved efficacy against resistant strains .

Antiparasitic Activity
In vitro studies have shown that certain benzothiazole derivatives exhibit significant activity against parasitic infections, such as schistosomiasis. The presence of a benzothiazole ring system is crucial for the biological activity against parasites like Schistosoma mansoni, making compounds like this compound candidates for further investigation in antiparasitic drug development .

Material Science

Polymer Chemistry
The unique chemical properties of this compound make it a valuable precursor in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research into the synthesis of polymer composites using this compound is ongoing, with an emphasis on developing materials with tailored properties for specific applications .

Dyes and Pigments
Benzothiazole derivatives are also explored as colorants in dye chemistry due to their vibrant colors and stability. The furan substituent can influence the optical properties of the dyes derived from this compound, making it suitable for applications in textiles and coatings .

Agricultural Science

Pesticidal Activity
The potential use of this compound as a pesticide is being investigated. Its structural features may confer insecticidal or fungicidal properties, which could be beneficial in developing new agrochemicals that are effective against crop pests while minimizing environmental impact .

Data Table: Summary of Applications

Field Application Details
Medicinal ChemistryAntitumor ActivityInhibits tumor cell proliferation; induces apoptosis in cancer cells .
Antimicrobial PropertiesEffective against pathogenic microorganisms; potential for drug resistance .
Antiparasitic ActivityActive against Schistosoma mansoni; promising for antiparasitic drug development .
Material SciencePolymer ChemistryEnhances thermal stability and mechanical properties in polymer composites .
Dyes and PigmentsUsed as colorants due to vibrant colors and stability .
Agricultural SciencePesticidal ActivityPotential use as insecticides or fungicides; environmentally friendly options .

Case Studies

  • Antitumor Mechanism Study
    A study published in the International Journal of Molecular Sciences examined the antitumor mechanisms of various benzothiazole derivatives, including compounds similar to this compound. The results indicated that these compounds could significantly inhibit cell proliferation by targeting specific metabolic pathways involved in cancer progression .
  • Synthesis and Evaluation of Benzothiazole Derivatives
    Research focused on synthesizing new benzothiazole derivatives showed that modifications at the 2-position could enhance biological activity against parasites such as Schistosoma mansoni. The study provided insights into structure-activity relationships that are crucial for designing more effective antiparasitic agents .

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituents at the 4-position of the benzothiazole ring and the N-alkyl/aryl group. Below is a comparison of key analogs:

Compound Name Substituents (Benzothiazole) N-Substituent Key Properties/Activities Source
4-Ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine 4-Ethyl 2-Furylmethyl Data not explicitly reported Inferred
4-Fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine 4-Fluoro 2-Furylmethyl MW: 248.28; Purity: 95%
4-Ethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine 4-Ethyl 2-Morpholin-4-ylethyl MW: 269.37; Anticancer applications
6-Chloro-N-[3-(4-nitrophenyl)-4-phenyl-...] (BT16) 6-Chloro Complex dihydrothiazole Anticancer activity (NCI tested)
N-[(1Z)-1-(benzofuran-2-yl)ethylidene]-1,3-benzothiazol-2-amine None Benzofuran-ethylidene Antimicrobial activity (moderate)
Key Observations:
  • Electron-Withdrawing Groups (e.g., Fluoro, Nitro) : Enhance stability and influence binding interactions. The 4-fluoro analog (MW 248.28) may exhibit altered pharmacokinetics compared to the ethyl derivative due to increased electronegativity .
  • Bulkier N-Substituents : Morpholinylethyl groups (MW 269.37) likely improve solubility but may reduce membrane permeability compared to furylmethyl .
  • Biological Activity : Chloro and nitro substituents (e.g., BT16) correlate with anticancer activity, while furylmethyl and benzofuran groups are linked to antimicrobial effects .

Physicochemical Properties

Melting points, solubility, and spectral data vary significantly with substituents:

Compound Melting Point (°C) Spectral Data (1H NMR, IR)
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine 180 δ 7.14–7.64 (aryl-H); IR 693 cm⁻¹ (C-Cl)
4-Fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine Not reported IR: 3140 cm⁻¹ (Ar C-H); InChIKey provided
BT16 279–281 δ 4.21 (NH); IR 1340 cm⁻¹ (CN stretch)
  • Ethyl vs.
  • Furylmethyl vs. Morpholinylethyl : The furan ring (O-containing) may engage in hydrogen bonding, whereas morpholine introduces basicity and water solubility .
Anticancer Activity:
  • BT16 : Exhibits anticancer activity (NCI testing) with a chloro-nitro-phenylthiazole scaffold. Molecular weight 466; FABMS m/z 466 .
  • 4-Ethyl-N-(2-morpholin-4-ylethyl)-... : Likely targets kinase pathways due to morpholine’s role in kinase inhibitor pharmacophores .
Antimicrobial Activity:
  • Benzofuran-ethylidene derivatives : Compounds 3b–3d show moderate activity against bacterial strains, suggesting furan and benzothiazole synergy .
Anti-inflammatory Potential:
  • Triazolyl phenylthiazole analogs : Demonstrated anti-inflammatory activity via COX-2 inhibition, highlighting the importance of heterocyclic N-substituents .

Biological Activity

4-Ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. Benzothiazoles are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₉N₂S
  • Molecular Weight : 178.25 g/mol
  • SMILES Notation : NC(S1)=NC2=C1C=CC=C2CC

This compound features a benzothiazole ring fused with an ethyl group and a furylmethyl substituent, which may influence its biological interactions.

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various bacterial strains. For instance, studies have shown that modifications in the benzothiazole structure can enhance antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

CompoundActivityReference
This compoundAntibacterial potential
Benzothiazole derivativesEffective against MRSA

Anticancer Properties

The anticancer potential of benzothiazole derivatives has been documented in several studies. The compound this compound has shown promising results in inhibiting cancer cell proliferation. For example, studies involving related benzothiazole compounds have reported significant cytotoxic effects on various cancer cell lines, including breast and colon cancers .

Cell LineIC₅₀ (nM)Reference
SKBR-3 (Breast cancer)1.2
SW620 (Colon cancer)4.3
A549 (Lung cancer)44

Anti-inflammatory Effects

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. The presence of specific functional groups can enhance their ability to modulate inflammatory pathways. For instance, compounds with electron-withdrawing groups have demonstrated improved anti-inflammatory activity .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzothiazole derivatives act by inhibiting enzymes involved in inflammation and cancer progression.
  • Interaction with Cellular Targets : They may bind to cellular receptors or proteins that play critical roles in cell signaling pathways.
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through various pathways.

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Anticancer Activity : A study demonstrated that a related compound exhibited selective cytotoxicity against ovarian and breast cancer cell lines while sparing normal cells .
  • Antimicrobial Evaluation : In vitro tests revealed that specific benzothiazole derivatives could inhibit the growth of multidrug-resistant bacterial strains, suggesting their potential as novel antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-ethyl-N-(2-furylmethyl)-1,3-benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.